An In-depth Technical Guide to the Chemical Properties of 5-Amino-1H-inden-2(3H)-one
An In-depth Technical Guide to the Chemical Properties of 5-Amino-1H-inden-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1H-inden-2(3H)-one is a bifunctional heterocyclic compound featuring an indanone core substituted with a primary aromatic amine. The indanone scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous biologically active molecules. The presence of both a nucleophilic amine and an electrophilic ketone within the same rigid framework makes 5-Amino-1H-inden-2(3H)-one a versatile and valuable building block for the synthesis of complex molecular architectures and combinatorial libraries aimed at drug discovery.
This guide provides a comprehensive overview of the known and predicted chemical properties of 5-Amino-1H-inden-2(3H)-one. Due to the limited availability of specific experimental data for this particular isomer in public literature, this document integrates data from its commercially available hydrochloride salt and its better-characterized isomer, 5-amino-1-indanone, alongside predictions based on fundamental principles of organic chemistry. This approach provides a robust and scientifically grounded profile to support its application in research and development.
Molecular Identity and Physicochemical Properties
The fundamental identity of a compound is the bedrock of its scientific application. The key identifiers and physical properties of 5-Amino-1H-inden-2(3H)-one are summarized below. It is important to distinguish this compound from its more commonly cited isomer, 5-Amino-2,3-dihydro-1H-inden-1-one (5-amino-1-indanone).
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source / Comment |
| IUPAC Name | 5-Amino-1,3-dihydro-2H-inden-2-one | IUPAC Nomenclature |
| Synonyms | 5-Amino-2-indanone | Common Name |
| CAS Number | 1314928-84-1 (for HCl salt) | The free base is less commonly assigned a CAS. |
| Molecular Formula | C₉H₉NO | [1][2] |
| Molecular Weight | 147.18 g/mol | [1][2] |
| Appearance | Pale-yellow to yellow-brown solid (Predicted) | Based on related aminoindanones. |
| Melting Point | Not available. For comparison, the isomer 5-amino-1-indanone melts at 184-186°C. | [2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | General property for such structures. |
| Storage | Store in a cool, dry place under an inert atmosphere to prevent oxidation of the amine group. | Standard practice for aromatic amines. |
Chemical Structure
The structure of 5-Amino-1H-inden-2(3H)-one consists of a fused bicyclic system where a benzene ring is fused to a cyclopentanone ring. The amino group is attached at the 5-position of the benzene ring, and the ketone is at the 2-position of the five-membered ring.
Caption: Structure of 5-Amino-1H-inden-2(3H)-one.
Predicted Spectroscopic Profile
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and amine protons.
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Aromatic Protons (δ 6.5-7.5 ppm): The benzene ring contains three protons. The amino group is a strong electron-donating group, which will cause the ortho and para protons to shift upfield (to lower ppm values) compared to the meta proton. This will likely result in a complex splitting pattern, potentially an ABX system.
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Methylene Protons (δ ~3.5 ppm): The two CH₂ groups are adjacent to the ketone and the aromatic ring. They are chemically equivalent and are expected to appear as a single, sharp singlet integrating to 4H. This is a key distinguishing feature compared to the 1-indanone isomer, which would show two distinct triplets.
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Amine Protons (δ ~3.5-4.5 ppm): The -NH₂ protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide a unique fingerprint of the carbon skeleton.
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Carbonyl Carbon (δ > 200 ppm): The ketone (C=O) carbon is the most deshielded and will appear significantly downfield, typically above 200 ppm.
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Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the amino group (C5) will be shifted upfield due to the electron-donating effect.
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Methylene Carbons (δ ~40-50 ppm): A single signal is expected for the two equivalent methylene carbons (C1 and C3).
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the key functional groups present in the molecule.
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N-H Stretching (3300-3500 cm⁻¹): The primary amine will show two characteristic sharp peaks in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
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C=O Stretching (1700-1725 cm⁻¹): A strong, sharp absorption band in this region is indicative of the ketone carbonyl group. Its position within this range confirms it is part of a five-membered ring.
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C=C Stretching (1500-1600 cm⁻¹): Aromatic ring stretching vibrations will appear in this region.
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C-N Stretching (~1250-1350 cm⁻¹): This band corresponds to the stretching of the aromatic carbon to nitrogen bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (147.18). High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₉H₉NO.[4]
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Fragmentation: Common fragmentation pathways could include the loss of CO (m/z 28) from the molecular ion, which is characteristic of ketones.
Chemical Reactivity and Synthetic Utility
The dual functionality of 5-Amino-1H-inden-2(3H)-one makes it a highly versatile synthetic intermediate. Its reactivity is governed by the interplay between the nucleophilic primary amine and the electrophilic ketone.
Reactions at the Amino Group
The primary aromatic amine is a potent nucleophile and can undergo a wide range of transformations:
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Acylation/Sulfonylation: It readily reacts with acid chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy to modify the properties of the molecule or to introduce new functional groups.
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Alkylation: The amine can be alkylated, although over-alkylation can be an issue. Reductive amination provides a more controlled method for mono-alkylation.
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Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures would convert the amine to a diazonium salt. This highly reactive intermediate can then be displaced by a variety of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions, offering a gateway to a vast array of 5-substituted 2-indanone derivatives.
Reactions at the Ketone Group
The ketone carbonyl is a classic electrophilic site:
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Reduction: The ketone can be reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH₄).
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Reductive Amination: In the presence of a primary or secondary amine and a reducing agent (e.g., sodium cyanoborohydride), the ketone can be converted directly into a new, more complex amine.
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Wittig Reaction: The ketone can react with phosphorus ylides to form an exocyclic double bond at the 2-position.
The indanone scaffold is a cornerstone in the synthesis of various pharmaceutical agents. The ability to selectively functionalize either the amine or the ketone allows for divergent synthetic strategies, making this molecule an attractive starting point for building compound libraries for high-throughput screening.
Caption: Reactivity and synthetic utility of the title compound.
Exemplar Experimental Protocol: N-Acetylation
To demonstrate the practical application of this molecule's reactivity, a standard protocol for the N-acetylation of the primary amine is provided. This procedure is a self-validating system; successful reaction can be easily monitored by TLC and confirmed by spectroscopic analysis showing the disappearance of the amine N-H stretches and the appearance of an amide N-H and a new carbonyl signal.
Objective: To synthesize 5-Acetamido-1H-inden-2(3H)-one.
Materials:
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5-Amino-1H-inden-2(3H)-one (1.0 eq)
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Acetic Anhydride (1.2 eq)
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Pyridine (catalytic amount)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Dissolution: Dissolve 5-Amino-1H-inden-2(3H)-one in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
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Base Addition: Add a catalytic amount of pyridine to the solution.
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Acylation: Cool the flask in an ice bath (0 °C). Add acetic anhydride dropwise to the stirred solution.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
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Washing: Combine the organic layers and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield the pure product.
